(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Description
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid is a biochemical assay reagent with the molecular formula C6H10O8 and a molecular weight of 210.14 g/mol . It is a derivative of hexaric acid and is known for its high purity and global citation in scientific research . The compound is primarily used in biochemical assays and research applications .
Properties
CAS No. |
80876-58-0 |
|---|---|
Molecular Formula |
C6H10O8 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3+,4+/m1/s1 |
InChI Key |
DSLZVSRJTYRBFB-MMPJQOAZSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Isomeric SMILES |
[C@@H]([C@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid can be synthesized through various methods. One common synthetic route involves the oxidation of L-idose, a sugar, using nitric acid . The reaction conditions typically include a controlled temperature and pH to ensure the selective oxidation of the sugar to the desired acid . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce various derivatives.
Reduction: The compound can be reduced to form L-idose or other sugar derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order acids, while reduction may produce sugar alcohols .
Scientific Research Applications
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid involves its interaction with specific enzymes and metabolic pathways. The compound acts as an inhibitor of certain enzymes, such as α-L-idosiduronase, which hydrolyzes iduronosidic linkages in glycosaminoglycans . By inhibiting these enzymes, this compound can modulate various biochemical processes and pathways, making it a valuable tool in research .
Comparison with Similar Compounds
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid can be compared with other similar compounds, such as:
L-idaro-1,4-lactone: This compound is a lactone derivative of this compound and shares similar inhibitory properties against α-L-idosiduronase.
D-glucaric acid: Another hexaric acid derivative, D-glucaric acid, is used in similar biochemical assays and research applications.
This compound is unique due to its specific inhibitory effects and its role in studying microbial invasions and metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
